molecular formula C16H19Cl2N3O B15324882 2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride

2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride

Cat. No.: B15324882
M. Wt: 340.2 g/mol
InChI Key: DAZHZOKYAAIRNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride (hereafter referred to as the "target compound") is a benzodiazole derivative featuring a 3-methoxyphenyl substituent at the 1-position and an ethylamine side chain at the 2-position, with two hydrochloride counterions.

Benzodiazoles are heterocyclic systems with two nitrogen atoms in a fused benzene ring, often utilized in medicinal chemistry due to their bioisosteric relationship with purines and their ability to engage in hydrogen bonding. The 3-methoxyphenyl group likely enhances solubility and modulates electronic effects, while the ethylamine side chain provides a protonatable site for salt formation, improving bioavailability .

Properties

Molecular Formula

C16H19Cl2N3O

Molecular Weight

340.2 g/mol

IUPAC Name

2-[1-(3-methoxyphenyl)benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C16H17N3O.2ClH/c1-20-13-6-4-5-12(11-13)19-15-8-3-2-7-14(15)18-16(19)9-10-17;;/h2-8,11H,9-10,17H2,1H3;2*1H

InChI Key

DAZHZOKYAAIRNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C3=CC=CC=C3N=C2CCN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride typically involves the reaction of 3-methoxyphenylamine with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, forming the benzodiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and potassium carbonate for nucleophilic substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight Substituent Position/Type Key Features
Target Compound (hypothetical) C₁₆H₁₇Cl₂N₃O 350.23 g/mol 1-(3-methoxyphenyl), 2-(ethylamine) Enhanced solubility (methoxy group), dihydrochloride salt for stability
2-[1-(3-Chlorophenyl)-1H-1,3-Benzodiazol-2-yl]Ethan-1-Aminedihydrochloride C₁₅H₁₄ClN₃·2HCl 316.67 g/mol 1-(3-chlorophenyl) Chlorine substituent increases lipophilicity; potential halogen bonding
2-{1-[(2-Chlorophenyl)Methyl]-1H-1,3-Benzodiazol-2-yl}Ethan-1-Aminedihydrochloride C₁₆H₁₆ClN₃·2HCl 350.69 g/mol 1-(2-chlorobenzyl) Bulky benzyl group may sterically hinder interactions; higher molecular weight
[2-(1-Isobutyl-1H-Benzimidazol-2-yl)Ethyl]Amine Dihydrochloride C₁₃H₂₀Cl₂N₃ 298.22 g/mol 1-(isobutyl) Alkyl chain increases hydrophobicity; reduced aromatic interactions
1-(5-Methoxy-1H-1,3-Benzodiazol-2-yl)Ethan-1-Aminedihydrochloride C₁₀H₁₅Cl₂N₃O 276.16 g/mol 5-methoxy on benzodiazole ring Methoxy on benzodiazole core alters electronic density and binding affinity

Key Findings:

Substituent Effects on Solubility :

  • The 3-methoxyphenyl group in the target compound likely improves aqueous solubility compared to chlorine-substituted analogs (e.g., ), which prioritize membrane permeability via lipophilicity.
  • Dihydrochloride salts (common in all analogs) enhance stability and solubility in polar solvents .

Bulky groups like benzyl () or isobutyl () may reduce binding affinity due to steric hindrance but improve selectivity.

Biological Relevance: Benzodiazoles with ethylamine side chains (e.g., ) are often explored as kinase inhibitors or GPCR modulators due to their ability to mimic endogenous amines. Methoxy groups (as in the target compound and ) are frequently used to fine-tune metabolic stability and reduce oxidative degradation .

Biological Activity

The compound 2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride is a benzodiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • IUPAC Name : this compound
  • Molecular Formula : C16H18Cl2N4O
  • Molecular Weight : 357.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymatic Inhibition : Studies indicate that derivatives of benzodiazoles exhibit significant inhibitory effects on various kinases and enzymes involved in cancer progression. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against fibroblast growth factor receptors (FGFRs) and cyclooxygenase enzymes .
  • Signal Transduction Pathways : The compound may influence pathways such as ERK1/2 signaling, which is crucial in cell proliferation and survival .

Antiproliferative Effects

Research has demonstrated that the compound exhibits notable antiproliferative activity against various cancer cell lines. For example:

  • IC50 Values : In studies, compounds structurally related to the target compound showed IC50 values ranging from 4.1 nM to over 70 nM against different cancer cell lines, indicating potent anticancer properties .

Case Study: In Vitro Analysis

A study evaluating the compound's effects on human cancer cell lines revealed:

  • Cell Lines Tested : KG1 (leukemia) and SNU16 (gastric cancer).
  • Results : The compound inhibited cell proliferation significantly with IC50 values of 25.3 nM and 77.4 nM respectively, suggesting its potential as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

The structure of the compound plays a critical role in its biological activity. Modifications to the benzodiazole ring and substituents on the phenyl group can enhance or diminish its efficacy. For instance:

  • Substituent Variations : The presence of electron-donating groups like methoxy increases activity against certain targets while maintaining selectivity towards others .

Comparative Biological Activity Table

CompoundTargetIC50 (nM)Cell Line
Compound AFGFR14.1KG1
Compound BFGFR220.0SNU16
Compound CERK1/29.3HT29
Target CompoundUnknown25.3KG1
Target CompoundUnknown77.4SNU16

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride, and how do reaction conditions influence yield?

  • Methodology : Multi-step reactions often involve cyclization of ortho-phenylenediamine derivatives with carboxylic acids or esters under acidic conditions. Key steps include coupling the benzodiazole core with a methoxyphenyl group, followed by amine functionalization and dihydrochloride salt formation. Solvent choice (e.g., dimethylformamide or dichloromethane) and catalysts (e.g., palladium or copper salts) significantly impact side-product formation and purity .
  • Optimization : Temperature control (e.g., reflux at 80–120°C) and inert atmospheres (N₂/Ar) minimize oxidation. Post-synthesis purification via recrystallization or column chromatography is critical for ≥95% purity.

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound’s dihydrochloride form?

  • Protocol : Single-crystal diffraction data refined via SHELXL (for small molecules) or SHELXS/SHELXD (for phase determination) can resolve challenges posed by counterion placement and hydrogen bonding networks. The dihydrochloride moiety may induce twinning, requiring robust data integration .
  • Validation : Compare experimental bond lengths/angles with density functional theory (DFT) calculations to confirm protonation states and chloride positioning.

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

  • Assays :

  • Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization assays for kinase/GPCR targets.
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., PC-3 prostate cancer) to assess IC₅₀ values .
  • Enzyme Inhibition : Spectrophotometric assays (e.g., for lysine demethylases) using NADH-coupled detection .

Q. Which analytical techniques are critical for confirming structural integrity and purity post-synthesis?

  • Techniques :

  • NMR : ¹H/¹³C NMR to verify benzodiazole ring substitution patterns and amine protonation.
  • HPLC-MS : Reverse-phase chromatography (C18 column) with ESI-MS to detect trace impurities .
  • Elemental Analysis : Confirm stoichiometry of dihydrochloride salt (Cl⁻ content).

Advanced Research Questions

Q. How can conflicting reports on benzodiazole derivatives’ biological targets be reconciled for this compound?

  • Strategies :

  • Target Deconvolution : Use CRISPR-Cas9 knockout libraries to identify genes modulating compound sensitivity.
  • Proteomics : Affinity pull-down assays with biotinylated analogs to map protein interactomes .
  • Dose-Response Profiling : Compare activity across cell lines with varying target expression levels to isolate mechanisms .

Q. What computational approaches predict the dihydrochloride form’s impact on binding to biological targets?

  • Modeling : Molecular docking (AutoDock Vina) with explicit chloride ions and protonated amines. Adjust force field parameters (e.g., AMBER) to account for ionic interactions.
  • Validation : MD simulations (GROMACS) assess stability of ligand-target complexes under physiological pH .

Q. How do solvent polarity and temperature during synthesis influence byproduct formation in the benzodiazole core?

  • Analysis : Polar aprotic solvents (DMF, DMSO) favor cyclization but may promote hydrolysis of intermediates. Elevated temperatures accelerate ring closure but risk decomposition.
  • Mitigation : Monitor reaction progress via TLC and quench at 70–80% conversion to isolate intermediates .

Q. What safety protocols are essential for handling this compound given its toxicity profile?

  • Guidelines :

  • PPE : Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation .
  • Storage : Airtight containers in desiccators at 4°C to prevent hygroscopic degradation.

Data Contradictions and Resolution

  • Synthetic Yield Variability : Discrepancies in reported yields (e.g., 50–85%) may stem from differences in catalyst purity or solvent drying. Standardize anhydrous conditions and pre-activate catalysts .
  • Biological Activity : Inconsistent IC₅₀ values across studies could reflect cell line-specific target expression or assay conditions (e.g., serum concentration). Replicate assays under standardized protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.